
Rotigotine hydrochloride
Vue d'ensemble
Description
Le chlorhydrate de rotigotine est un agoniste dopaminergique non-ergot utilisé principalement dans le traitement de la maladie de Parkinson et du syndrome des jambes sans repos . Il est formulé sous forme de patch transdermique qui fournit un apport continu du médicament sur 24 heures . Le chlorhydrate de rotigotine est connu pour sa similitude structurale avec la dopamine et l'apomorphine .
Méthodes De Préparation
Voies de synthèse et conditions réactionnelles : La synthèse du chlorhydrate de rotigotine implique plusieurs étapes clés :
Amination : En commençant par la 5-méthoxy-2-tétralone, une amination est effectuée pour introduire le groupe amino.
Réduction asymétrique : Cette étape utilise l'ester de Hantzsch 1, 4-dihydropyridine comme agent réducteur et l'acide phosphorique chiral comme catalyseur pour produire un intermédiaire chiral.
Halogénation : L'intermédiaire subit une halogénation pour introduire un atome d'halogène.
Élimination du groupe méthoxyle : Enfin, le groupe méthoxyle est éliminé pour donner la rotigotine.
Méthodes de production industrielle : La production industrielle du chlorhydrate de rotigotine implique la préparation de l'adhésif contenant le médicament, le revêtement sur une doublure protectrice, l'évaporation des solvants, lamination du film de support, découpe des patchs et thermoscellage des sachets autour des patchs .
Types de réactions :
Oxydation : La rotigotine peut subir une oxydation, ce qui peut conduire à la formation d'impuretés.
Réduction : La réduction asymétrique est une étape clé de sa synthèse.
Substitution : La halogénation est un exemple de réaction de substitution impliquée dans sa synthèse.
Réactifs et conditions courants :
Agent réducteur : Ester de Hantzsch 1, 4-dihydropyridine.
Catalyseur : Acide phosphorique chiral.
Réactif d'halogénation : Bromure d'hydrogène.
Principaux produits :
- Le produit principal est la rotigotine, avec des impuretés potentielles formées lors de l'oxydation .
4. Applications de la recherche scientifique
Le chlorhydrate de rotigotine a plusieurs applications de recherche scientifique :
Chimie : Utilisé dans l'étude des agonistes de la dopamine et de leur synthèse.
Biologie : Étudié pour ses effets sur les neurones dopaminergiques.
Médecine : Principalement utilisé dans le traitement de la maladie de Parkinson et du syndrome des jambes sans repos.
Industrie : Formulé sous forme de patch transdermique pour une administration continue du médicament.
5. Mécanisme d'action
Le chlorhydrate de rotigotine agit comme un agoniste de la dopamine, activant les récepteurs de la dopamine dans l'organisme. Il imite l'effet du neurotransmetteur dopamine, conduisant à une transmission dopaminergique améliorée dans les zones motrices du ganglion de la base. Cette action contribue à soulager les symptômes de la maladie de Parkinson et du syndrome des jambes sans repos .
Composés similaires :
Ropinirole : Un autre agoniste dopaminergique non-ergot utilisé dans le traitement de la maladie de Parkinson.
Pramipexole : Un agoniste de la dopamine avec des applications similaires.
Comparaison :
Rotigotine vs. Ropinirole : La rotigotine est administrée par un patch transdermique, ce qui permet une administration continue du médicament, tandis que le ropinirole est administré par voie orale.
Rotigotine vs. Pramipexole : Les deux sont utilisés pour traiter la maladie de Parkinson, mais le système d'administration transdermique de la rotigotine offre une alternative pour les patients souffrant de problèmes gastro-intestinaux.
Le chlorhydrate de rotigotine se distingue par son système d'administration transdermique unique, qui fournit un apport continu du médicament et peut améliorer la conformité des patients .
Applications De Recherche Scientifique
Parkinson's Disease Treatment
Rotigotine is approved for both monotherapy in early-stage PD and as an adjunct to levodopa therapy in more advanced stages. It has shown efficacy in reducing motor symptoms and improving overall quality of life.
Clinical Efficacy:
- A systematic review indicated that rotigotine can help reduce the required doses of levodopa, thereby minimizing potential side effects associated with higher doses of this medication .
- A study involving 287 patients demonstrated significant improvements in the Movement Disorder Society-Unified Parkinson's Disease Rating Scale (MDS-UPDRS) scores when rotigotine was used in combination with levodopa .
Restless Legs Syndrome
Rotigotine is also indicated for RLS, where it alleviates symptoms such as discomfort in the legs and the urge to move them, especially at night. Its transdermal delivery system allows for effective management without the gastrointestinal side effects common with oral medications .
Table 1: Summary of Clinical Studies on Rotigotine Dosage and Efficacy
Author | Year | Dosage (mg/24 hr) | Sample Size | PD Stage | Combination Agents | Length of Study |
---|---|---|---|---|---|---|
Chaudhuri | 2013 | 2-16 | 287 | Advanced | Levodopa | 8 weeks |
Ferrazzoli | 2018 | 2-4 | 36 | Early | None | 18 months |
Sieb | 2015 | 6 | 147 | Advanced | Levodopa | 1 month |
Cawello | 2014 | 2 | 48 | Both | Levodopa | 2 weeks |
Isaacson | 2019 | 4.8-3.9 | 39 | Early | Levodopa | 12 weeks |
This table summarizes various studies that highlight the effectiveness of rotigotine across different stages of PD and its use in combination therapies.
Case Study Example: Application Site Reactions
A recent study evaluated alternative application sites for the rotigotine patch to minimize skin reactions, which are common at standard sites. Thirty patients were assessed for skin irritation scores when applying the patch to the shin compared to approved sites. Results indicated significantly lower irritation scores at the shin site, suggesting its viability as an alternative application area .
Long-Term Efficacy
Open-label extension studies have shown that rotigotine maintains its efficacy over extended periods without significant augmentation or dyskinesia development, which is often seen with other dopaminergic treatments .
Mécanisme D'action
Rotigotine hydrochloride acts as a dopamine agonist, activating dopamine receptors in the body. It mimics the effect of the neurotransmitter dopamine, leading to improved dopaminergic transmission in the motor areas of the basal ganglia. This action helps alleviate symptoms of Parkinson’s disease and restless legs syndrome .
Comparaison Avec Des Composés Similaires
Ropinirole: Another non-ergoline dopamine agonist used in the treatment of Parkinson’s disease.
Pramipexole: A dopamine agonist with similar applications.
Comparison:
Rotigotine vs. Ropinirole: Rotigotine is administered via a transdermal patch, providing continuous drug delivery, whereas ropinirole is taken orally.
Rotigotine vs. Pramipexole: Both are used to treat Parkinson’s disease, but rotigotine’s transdermal delivery system offers an alternative for patients with gastrointestinal issues.
Rotigotine hydrochloride stands out due to its unique transdermal delivery system, providing a continuous supply of the drug and potentially improving patient compliance .
Activité Biologique
Rotigotine hydrochloride is a non-ergoline dopamine agonist primarily used in the treatment of Parkinson's disease (PD) and restless legs syndrome (RLS). Its pharmacological profile reveals significant interactions with various dopamine receptor subtypes, particularly the D2 and D3 receptors, as well as other neurotransmitter systems. This article delves into the biological activity of this compound, presenting detailed research findings, case studies, and data tables to illustrate its mechanisms and effects.
Chemical Structure : this compound is chemically described as (6S)-5,6,7,8-tetrahydro-6-[propyl[2-(2-thienyl)ethyl]amino]-1-naphthalenol hydrochloride. It exhibits high affinity for dopamine receptors, with Ki values of 13 nM for D2 and 0.71 nM for D3 receptors .
Mechanism of Action :
- Dopamine Receptor Agonism : Rotigotine acts as a full agonist at dopamine D1, D2, D3, D4, and D5 receptors but shows the highest binding affinity for D3 receptors. It also antagonizes α-2 adrenergic receptors and acts as an agonist at 5-HT1A receptors .
- Metabolism : The compound undergoes extensive hepatic metabolism primarily via conjugation and N-dealkylation. Its metabolites are predominantly sulfate and glucuronide conjugates .
Pharmacokinetics
Rotigotine's pharmacokinetic profile is characterized by:
- Bioavailability : Varies by application site; shoulder application shows higher bioavailability than thigh .
- Half-life : Approximately 5 to 7 hours post-removal of the transdermal patch, with an initial half-life of around 3 hours .
- Elimination : Primarily excreted via urine (71% as inactive conjugates) and feces (23%) .
Efficacy in Parkinson's Disease
Several studies have demonstrated the efficacy of rotigotine in improving motor functions in patients with PD:
- Clinical Trials : In a double-blind placebo-controlled trial involving early-stage PD patients, rotigotine significantly improved UPDRS Part III scores compared to placebo (mean difference of -3.55; P = 0.0002) and enhanced sleep quality as measured by PDSS-2 scores (mean difference of -4.26; P < 0.0001) .
- Long-term Effects : A study assessing the long-term effects of rotigotine showed sustained improvements in motor function over a maintenance phase, with a higher percentage of patients achieving clinical improvement on the Clinical Global Impression Scale compared to those on placebo (57% vs. 30%; P < 0.001) .
Case Studies on Pain Management
Rotigotine has also been investigated for its analgesic properties:
- Animal Models : Research using carrageenan-induced inflammatory pain models in rats indicated that rotigotine administration resulted in increased withdrawal latency in a dose-dependent manner, suggesting its potential utility in managing pain associated with neuropathic conditions .
Data Tables
The following table summarizes key pharmacological data regarding rotigotine:
Parameter | Value |
---|---|
D2 Receptor Ki | 13 nM |
D3 Receptor Ki | 0.71 nM |
Bioavailability | Variable by site |
Terminal Half-life | 5 to 7 hours |
Primary Metabolites | Sulfate and glucuronide conjugates |
Urinary Excretion | 71% (inactive conjugates) |
Analyse Des Réactions Chimiques
Demethylation and Base Liberation
The synthesis begins with 5,6,7,8-tetrahydro-6-(S)-N-propylamino-1-methoxynaphthalene , which undergoes demethylation via reflux in 48% HBr to form 2-N-propyl-5-hydroxy tetraline hydrobromide (Compound 5). Liberation of the free base (Compound 6) is achieved using K₂CO₃ in dichloromethane/water .
Reductive Amination
Compound 6 reacts with 2-thienylacetic acid and sodium borohydride in toluene at 80–90°C under nitrogen. This forms a sodium boron hydride complex , leading to reductive amination to yield Rotigotine free base .
Reagent | Conditions | Product Yield |
---|---|---|
2-Thienylacetic acid | Toluene, 80–90°C, 8h | 80% (Rotigotine oil) |
Salification
Rotigotine free base is converted to the hydrochloride salt using 37% HCl in ethanol. Evaporation yields Rotigotine hydrochloride .
Polymorphic Transformations
This compound exists in two crystalline forms (Form A and Form B ), differentiated by solvent recrystallization:
Property | Form A | Form B |
---|---|---|
IR Peaks (cm⁻¹) | 3074, 1732, 729 | 3075, 1733, 728 |
DSC Onset | 108.8°C | 109.5°C |
X-Ray Peaks (2θ) | 7.1, 14.5, 20.7 | 7.2, 14.6, 20.8 |
Oxidative Degradation
Exposure to 20% H₂O₂ at 60°C for 30 minutes results in 5.91% degradation , producing sulfoxide and N-oxide derivatives .
Acid/Base Hydrolysis
-
2N HCl (60°C, 30 min) : 3.87% degradation via cleavage of the thiophene-ethylamine bond .
-
2N NaOH (60°C, 30 min) : 1.99% degradation through ester hydrolysis .
Thermal and Photolytic Degradation
Phase I Metabolism
-
N-Dealkylation : CYP enzymes (CYP3A4, CYP2C19) catalyze N-despropyl and N-desthienylethyl metabolite formation .
-
Oxidation : Minor pathways involve hydroxylation of the tetralin ring .
Phase II Metabolism
-
Sulfation : Sulfotransferases (SULT1A1) conjugate the phenolic -OH group .
-
Glucuronidation : UGT1A1/UGT2B7 mediate glucuronide formation .
Metabolite | Enzymes Involved | Excretion Route |
---|---|---|
Sulfate conjugates | SULT1A1 | Urine (71%) |
Glucuronide conjugates | UGT1A1/UGT2B7 | Feces (23%) |
Stability in Formulation
This compound exhibits pH-dependent solubility , with optimal stability at pH 4.8 (0.01N KH₂PO₄ buffer). Degradation under acidic conditions is mitigated by sodium metabisulfite in transdermal patches .
Impurity Profiling
HPLC studies identified key degradation impurities:
Propriétés
IUPAC Name |
(6S)-6-[propyl(2-thiophen-2-ylethyl)amino]-5,6,7,8-tetrahydronaphthalen-1-ol;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25NOS.ClH/c1-2-11-20(12-10-17-6-4-13-22-17)16-8-9-18-15(14-16)5-3-7-19(18)21;/h3-7,13,16,21H,2,8-12,14H2,1H3;1H/t16-;/m0./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CEXBONHIOKGWNU-NTISSMGPSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN(CCC1=CC=CS1)C2CCC3=C(C2)C=CC=C3O.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCN(CCC1=CC=CS1)[C@H]2CCC3=C(C2)C=CC=C3O.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H26ClNOS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80154792 | |
Record name | Rotigotine hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80154792 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
351.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
125572-93-2 | |
Record name | Rotigotine hydrochloride | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=125572-93-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Rotigotine hydrochloride | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0125572932 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Rotigotine hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80154792 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (6S)-6-{propyl[2-(2-thienyl)ethyl]amino}-5,6,7,8-tetrahydronaphthalen-1-ol hydrochloride (1:1) | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.107.316 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | ROTIGOTINE HYDROCHLORIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6Q1W9573L2 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.